ethyl (2E)-hydroxy(2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene)ethanoate
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Overview
Description
Ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate: is an organic compound with a complex structure that includes both hydroxy and dioxocyclopentene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate typically involves the reaction of ethyl acetoacetate with appropriate aldehydes or ketones under basic or acidic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include sodium ethoxide, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxocyclopentene ring to a more saturated form.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block for drug discovery and development.
Industry: In the chemical industry, ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to active sites or modulating biochemical processes.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-phenylacetate: This compound shares a similar ester functional group but differs in the aromatic substitution.
Methyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate: Similar structure with a methyl ester instead of an ethyl ester.
2-Hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetic acid: The acid form of the compound, lacking the ethyl ester group.
Uniqueness: Ethyl 2-hydroxy-2-[(1E)-2-hydroxy-3-methyl-4,5-dioxocyclopent-2-en-1-ylidene]acetate is unique due to its combination of hydroxy and dioxocyclopentene functional groups
Properties
Molecular Formula |
C10H10O6 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 2-(2,4-dihydroxy-3-methyl-5-oxocyclopenta-1,3-dien-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O6/c1-3-16-10(15)9(14)5-6(11)4(2)7(12)8(5)13/h11H,3H2,1-2H3,(H,12,13) |
InChI Key |
BHJKSKVNGSGKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C(C1=O)O)C)O |
Origin of Product |
United States |
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